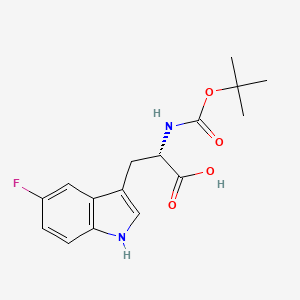
L-N-Boc-5-fluoro-triptófano
Descripción general
Descripción
L-N-Boc-5-fluorotryptophan is a synthetic derivative of the amino acid tryptophan It is characterized by the presence of a fluorine atom at the 5-position of the indole ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group
Aplicaciones Científicas De Investigación
L-N-Boc-5-fluorotryptophan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a probe in reaction mechanisms.
Biology: It serves as a fluorescent probe for studying protein structure and dynamics due to its intrinsic fluorescence properties.
Medicine: It is explored for its potential in positron emission tomography (PET) imaging, particularly in oncology and neurology.
Industry: It is used in the development of enzyme inhibitors and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
Target of Action
L-N-Boc-5-fluorotryptophan primarily targets two enzymes: Triosephosphate isomerase and Glutathione S-transferase Mu 1 . These enzymes play crucial roles in various biochemical processes. Triosephosphate isomerase is involved in glycolysis and gluconeogenesis, while Glutathione S-transferase Mu 1 is involved in the detoxification of electrophilic compounds, including carcinogens, therapeutic drugs, environmental toxins, and products of oxidative stress .
Mode of Action
L-N-Boc-5-fluorotryptophan interacts with its targets by serving as a substrate analogue . This means that it mimics the natural substrate of the enzymes it targets, allowing it to bind to the active site of these enzymes . The presence of the fluorine atom in L-N-Boc-5-fluorotryptophan likely alters the enzyme’s activity, leading to changes in the biochemical processes these enzymes are involved in .
Biochemical Pathways
Given its targets, it is likely that it impacts the pathways involving glycolysis, gluconeogenesis, and the detoxification of various compounds . The downstream effects of these changes would depend on the specific cellular context and the other biochemical pathways that interact with these processes .
Pharmacokinetics
These properties would significantly impact the bioavailability of L-N-Boc-5-fluorotryptophan, determining how much of the compound reaches its targets and how long it stays in the body .
Result of Action
The molecular and cellular effects of L-N-Boc-5-fluorotryptophan’s action would depend on the specific changes it induces in the activity of its target enzymes . For example, changes in the activity of Triosephosphate isomerase could affect energy production in cells, while changes in the activity of Glutathione S-transferase Mu 1 could impact the cell’s ability to detoxify various compounds .
Action Environment
The action, efficacy, and stability of L-N-Boc-5-fluorotryptophan can be influenced by various environmental factors. These could include the presence of other compounds that can interact with L-N-Boc-5-fluorotryptophan or its target enzymes, the pH and temperature of the environment, and the specific cellular context
Análisis Bioquímico
Cellular Effects
Its analogue, 5-fluorotryptophan, has been used as a substrate analogue to study enzyme mechanisms by NMR spectroscopy
Molecular Mechanism
It is known that the replacement of tryptophan with 5-fluorotryptophan in proteins does not affect the protein motions . The motions that the 5-fluorotryptophan reports on can be significantly faster than the backbone motions . This suggests that L-N-Boc-5-fluorotryptophan could potentially be used as a sensitive probe for studying protein dynamics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-N-Boc-5-fluorotryptophan typically involves the following steps:
Protection of the Amino Group: The amino group of tryptophan is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions to form N-Boc-tryptophan.
Fluorination: The indole ring of N-Boc-tryptophan is selectively fluorinated at the 5-position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: Industrial production of L-N-Boc-5-fluorotryptophan follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: L-N-Boc-5-fluorotryptophan undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions to yield 5-fluorotryptophan.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are used under mild conditions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Deprotection Reactions: The major product is 5-fluorotryptophan.
Comparación Con Compuestos Similares
L-N-Boc-5-fluorotryptophan can be compared with other fluorinated tryptophan derivatives, such as:
5-fluorotryptophan: Lacks the Boc protecting group, making it more reactive.
4-fluorotryptophan: Fluorine atom is at the 4-position, leading to different electronic properties.
6-fluorotryptophan: Fluorine atom is at the 6-position, affecting its interaction with biological targets differently.
Uniqueness: L-N-Boc-5-fluorotryptophan is unique due to the combination of the Boc protecting group and the fluorine atom at the 5-position, which provides distinct chemical and biological properties compared to other fluorinated tryptophan derivatives.
Propiedades
IUPAC Name |
(2S)-3-(5-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFODZRINGCUSL-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569641 | |
| Record name | N-(tert-Butoxycarbonyl)-5-fluoro-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53478-53-8 | |
| Record name | N-(tert-Butoxycarbonyl)-5-fluoro-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the purpose of using L-N-Boc-5-fluorotryptophan in this study?
A1: The research utilizes L-N-Boc-5-fluorotryptophan and other amino acid structural analogs to assess the tolerance of E. coli strains overexpressing the YjeH protein. [] The presence of these analogs in the growth medium likely creates a stressful environment for the bacteria. By observing the growth patterns in the presence of these analogs, researchers can infer the role of YjeH in exporting these compounds and contributing to the bacteria's tolerance.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


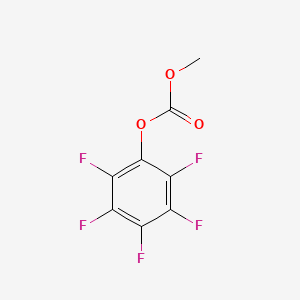
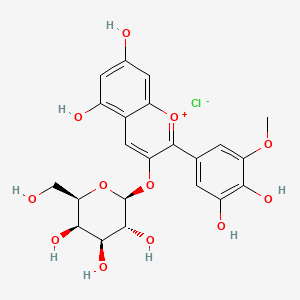
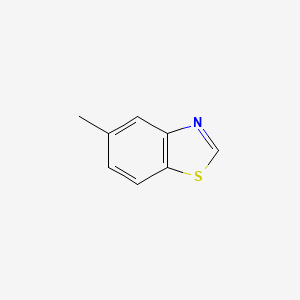

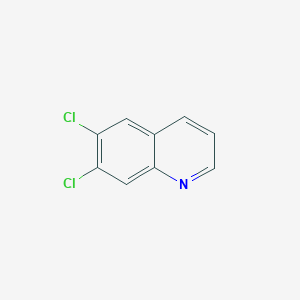
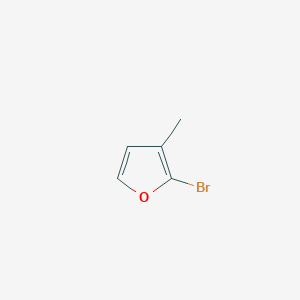
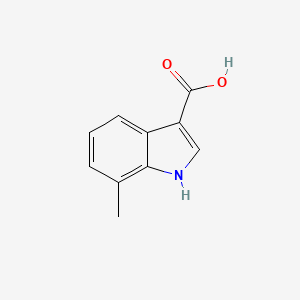
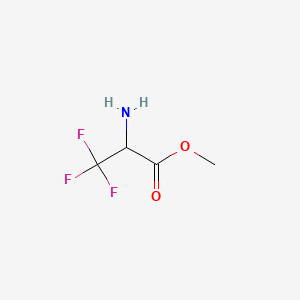

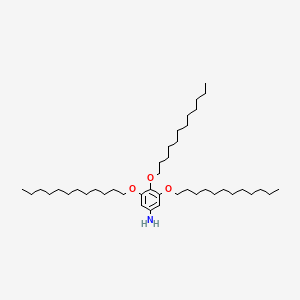

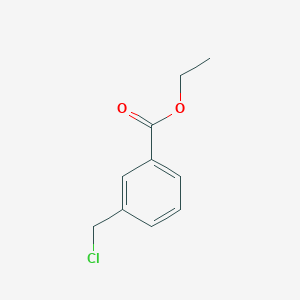

![3-Chloro-6,11-dihydro-5,5-dioxo-11-hydroxy-6-methyldibenzo[c,f][1,2]thiazepine](/img/structure/B1590897.png)
